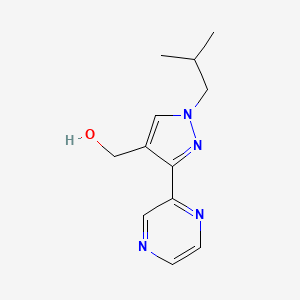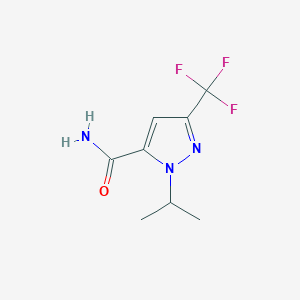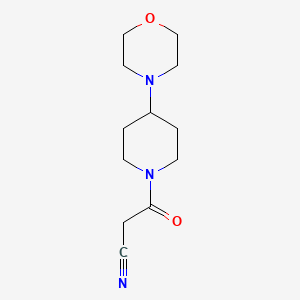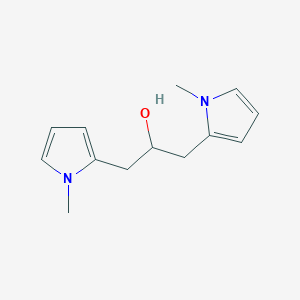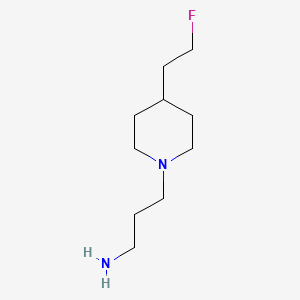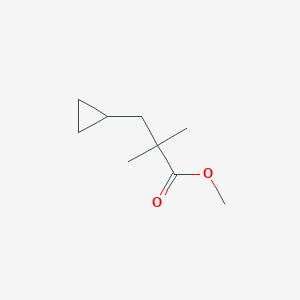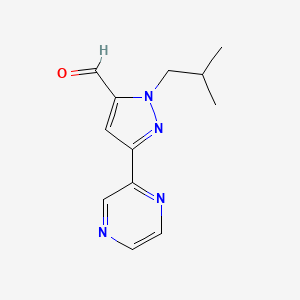![molecular formula C8H10F3NO2 B15291295 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one CAS No. 252055-20-2](/img/structure/B15291295.png)
2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- is a synthetic organic compound known for its unique chemical structure and versatile properties. This compound is characterized by the presence of a trifluoromethyl group and a cyclopentene ring, which contribute to its distinctive reactivity and application potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- typically involves multi-step organic reactions. Initial steps often include the preparation of the cyclopentene ring, followed by functional group transformations to introduce the hydroxy and amino groups. Finally, a trifluoromethyl group is added through specialized fluorination reactions.
Industrial Production Methods: : Industrial synthesis may leverage catalytic methods and optimized reaction conditions to increase yield and reduce by-products. Techniques such as continuous flow synthesis and high-pressure fluorination might be utilized to ensure efficient production at scale.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Typically resulting in the formation of ketones or carboxylic acids.
Reduction: : May lead to the formation of alcohols or amines.
Substitution: : Halogenation or nucleophilic substitutions are common.
Common Reagents and Conditions: : Reactions often employ reagents such as sodium borohydride for reductions, or oxidizing agents like potassium permanganate for oxidations. Reaction conditions can range from mild to extreme temperatures and pressures, depending on the desired transformation.
Major Products Formed: : The major products depend on the specific reaction pathway. Oxidation might yield trifluoromethyl ketones, while reductions could produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for potential pharmaceutical applications, particularly in the development of new drug candidates.
Industry: : Utilized in the creation of advanced materials with specific fluorine-containing properties.
Wirkmechanismus
Mechanism: : The compound’s activity can be attributed to its reactive functional groups, which interact with various molecular targets. In biological systems, it may affect enzyme activities by binding to active sites or altering protein structures.
Molecular Targets and Pathways: : Specific molecular targets depend on the context of its use. In medicinal chemistry, it might target enzymes involved in metabolic pathways, whereas in materials science, it could interact with polymers to alter their properties.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated ketones and cyclopentene derivatives, this compound stands out due to its unique combination of functional groups and reactivity. Similar Compounds :
Trifluoroacetone
Cyclopentene derivatives with different substituents
Hydroxymethyl-substituted ketones
Its uniqueness lies in the synergy between the trifluoromethyl group and the cyclopentene ring, offering a distinct chemical profile that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
252055-20-2 |
|---|---|
Molekularformel |
C8H10F3NO2 |
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[2-(hydroxymethylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)5-2-1-3-6(5)12-4-13/h12-13H,1-4H2 |
InChI-Schlüssel |
BNGYNIXIIJRUSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)NCO)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


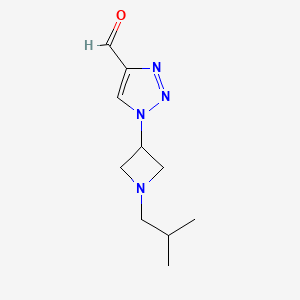
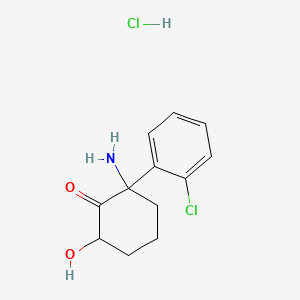
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)

![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
